molecular formula C11H18ClN3O B1384433 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride CAS No. 1178004-79-9

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride

Cat. No. B1384433
M. Wt: 243.73 g/mol
InChI Key: GDOUMLGIZHABOM-JHGYPSGKSA-N
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Description

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is a chemical compound with the molecular formula C11H18ClN3O and a molecular weight of 243.73312 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of compounds similar to 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride involves various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free . More research is needed to provide a detailed synthesis analysis specifically for 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride.

Scientific Research Applications

Synthesis of Amino Sugars

The oxime functionality of compounds like 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride can be utilized in the synthesis of amino sugars. This process involves converting a ketone to an oxime and then reducing the oxime to an amine, providing an alternative route to amino sugars which are significant in various biochemical processes (Stevens & Bryant, 1972).

Kinetic Determination of Oximes in Pharmaceutical Products

Oximes such as HI-6, a chemical relative of 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride, have been used in the development of kinetic methods for determining their concentration in pharmaceutical products. This application is particularly relevant for substances used as antidotes against nerve gas poisoning (Milovanović & Čakar, 1990).

Synthesis and Structural Studies of Copper(II) Complexes

Research has been conducted on synthesizing and studying the structures of complexes involving oxime ligands. For example, the creation of mono-, di-, and tri-nuclear copper(II) complexes using dioxime ligands showcases the potential of oximes in coordination chemistry and material science (Karaböcek, Armutcu, & Karaböcek, 2006).

Antimitotic Agents in Cancer Research

Oximes, through their structural versatility, have been involved in synthesizing compounds with potential antimitotic properties, crucial in cancer research. Alterations in the oxime structure can significantly impact cytotoxicity and the inhibition of mitosis in certain cancer cell lines (Temple, Rener, Comber, & Waud, 1991).

Non-Linear Optical (NLO) and Molecular Docking Studies

Oxime derivatives have been explored for their non-linear optical properties and potential in molecular docking studies, highlighting their role in the development of new materials with specific optical characteristics and pharmaceutical applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

properties

IUPAC Name

(NE)-N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H/b14-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOUMLGIZHABOM-JHGYPSGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
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6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
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6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
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6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Reactant of Route 5
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Reactant of Route 6
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride

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